molecular formula C8H12N2 B2812284 2,5,6-Trimethylpyridin-3-amine CAS No. 51551-21-4

2,5,6-Trimethylpyridin-3-amine

Cat. No. B2812284
CAS RN: 51551-21-4
M. Wt: 136.198
InChI Key: OFNDKMSILLWOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Trimethylpyridin-3-amine, also known as TMPA, is a heterocyclic organic compound that has gained attention in scientific research due to its unique chemical properties. TMPA is a derivative of pyridine and is used in various fields of research, including pharmaceuticals, agrochemicals, and material science.

Scientific Research Applications

2,5,6-Trimethylpyridin-3-amine has been used in various fields of scientific research, including pharmaceuticals, agrochemicals, and material science. In pharmaceutical research, 2,5,6-Trimethylpyridin-3-amine has been studied for its potential use as an anti-inflammatory and analgesic agent. In agrochemical research, 2,5,6-Trimethylpyridin-3-amine has been studied for its potential use as a pesticide. In material science, 2,5,6-Trimethylpyridin-3-amine has been studied for its potential use as a ligand in metal-organic frameworks.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethylpyridin-3-amine is not fully understood, but it is believed to act as a ligand for certain receptors in the body. In pharmaceutical research, 2,5,6-Trimethylpyridin-3-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. In agrochemical research, 2,5,6-Trimethylpyridin-3-amine has been shown to inhibit the activity of certain enzymes in pests, leading to their death.
Biochemical and Physiological Effects:
2,5,6-Trimethylpyridin-3-amine has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, 2,5,6-Trimethylpyridin-3-amine was shown to reduce the production of pro-inflammatory cytokines in rats with induced arthritis. In another study, 2,5,6-Trimethylpyridin-3-amine was shown to reduce the pain response in mice with induced neuropathic pain. In agrochemical research, 2,5,6-Trimethylpyridin-3-amine has been shown to have insecticidal effects on several pests, including aphids and whiteflies.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5,6-Trimethylpyridin-3-amine in lab experiments is its relatively low cost and easy synthesis. Another advantage is its stability under normal laboratory conditions. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2,5,6-Trimethylpyridin-3-amine. In pharmaceutical research, 2,5,6-Trimethylpyridin-3-amine could be further studied for its potential use as an anti-inflammatory and analgesic agent. In agrochemical research, 2,5,6-Trimethylpyridin-3-amine could be further studied for its potential use as a pesticide. In material science, 2,5,6-Trimethylpyridin-3-amine could be further studied for its potential use as a ligand in metal-organic frameworks. Additionally, the mechanism of action of 2,5,6-Trimethylpyridin-3-amine could be further elucidated to better understand its effects on the body.

Synthesis Methods

2,5,6-Trimethylpyridin-3-amine can be synthesized by several methods, including the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, or the reaction of 2,6-dimethylpyridine with methylamine and formaldehyde. The former method yields 2,5,6-Trimethylpyridin-3-amine with a yield of 70-80%, while the latter method yields 2,5,6-Trimethylpyridin-3-amine with a yield of 80-85%. The purity of the final product can be increased by recrystallization.

properties

IUPAC Name

2,5,6-trimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-4-8(9)7(3)10-6(5)2/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNDKMSILLWOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trimethylpyridin-3-amine

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